

# Spectral Data and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

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## Compound of Interest

Compound Name: 4-(3-Methoxypropyl)-3-thiosemicarbazide

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This technical guide provides a comprehensive overview of the spectral data for **4-(3-Methoxypropyl)-3-thiosemicarbazide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines predicted spectral information with experimental data from closely related analogues to offer a robust analytical framework. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for spectral acquisition.

## Molecular Structure and Properties

**4-(3-Methoxypropyl)-3-thiosemicarbazide** is a derivative of thiosemicarbazide featuring a methoxypropyl substituent at the N4 position. The presence of the thiosemicarbazide moiety, a known pharmacophore, suggests potential biological activity.

Molecular Formula:  $C_5H_{13}N_3OS$  [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 163.24 g/mol [\[2\]](#)[\[3\]](#)

Structure:

## Predicted and Comparative Spectral Data

The following sections present a detailed analysis of the expected spectral data for **4-(3-Methoxypropyl)-3-thiosemicarbazide**. These predictions are based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.

### Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For **4-(3-Methoxypropyl)-3-thiosemicarbazide**, the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum.<sup>[1]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	164.08521
[M+Na] <sup>+</sup>	186.06715
[M+K] <sup>+</sup>	202.04109
[M-H] <sup>-</sup>	162.07065
[M+HCOO] <sup>-</sup>	208.07613
[M+CH <sub>3</sub> COO] <sup>-</sup>	222.09178

Table 1: Predicted m/z values for various adducts of **4-(3-Methoxypropyl)-3-thiosemicarbazide** in ESI-MS.<sup>[1]</sup>

### <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) in ppm for **4-(3-Methoxypropyl)-3-thiosemicarbazide**, referenced against tetramethylsilane (TMS), are outlined below. These predictions are based on typical values for similar functional groups found in related thiosemicarbazide derivatives.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-NH <sub>2</sub>	4.5 - 5.5	Broad singlet	2H
-NH- (adjacent to C=S)	7.5 - 8.5	Broad singlet	1H
-NH- (adjacent to propyl)	6.0 - 7.0	Triplet	1H
-O-CH <sub>3</sub>	3.2 - 3.4	Singlet	3H
-O-CH <sub>2</sub> -	3.4 - 3.6	Triplet	2H
-NH-CH <sub>2</sub> -	3.3 - 3.5	Quartet	2H
-CH <sub>2</sub> - (central)	1.7 - 1.9	Quintet	2H

Table 2: Predicted <sup>1</sup>H NMR chemical shifts for **4-(3-Methoxypropyl)-3-thiosemicarbazide**.

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for **4-(3-Methoxypropyl)-3-thiosemicarbazide** are as follows:

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=S	180 - 185
-O-CH <sub>3</sub>	58 - 60
-O-CH <sub>2</sub> -	68 - 72
-NH-CH <sub>2</sub> -	45 - 50
-CH <sub>2</sub> - (central)	28 - 32

Table 3: Predicted <sup>13</sup>C NMR chemical shifts for **4-(3-Methoxypropyl)-3-thiosemicarbazide**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H stretch	3100 - 3400 (broad)
C-H stretch	2850 - 3000
C=S stretch	1200 - 1300
C-N stretch	1350 - 1450
C-O stretch	1050 - 1150

Table 4: Predicted characteristic IR absorption bands for **4-(3-Methoxypropyl)-3-thiosemicarbazide**. The N-H stretching region is expected to show multiple bands corresponding to the different amine and amide protons. The C=S stretch is a key indicator of the thiosemicarbazide core.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **4-(3-Methoxypropyl)-3-thiosemicarbazide**, based on standard practices for similar compounds.[\[4\]](#)  
[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). Tetramethylsilane (TMS) is used as an internal standard.
- <sup>1</sup>H NMR Acquisition:

- Acquire spectra at room temperature.
- Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
- Chemical shifts are reported in parts per million (ppm) downfield from TMS.
- <sup>13</sup>C NMR Acquisition:
  - Acquire spectra using a proton-decoupled pulse sequence.
  - Typical parameters: 45° pulse angle, 2-second relaxation delay, 512-1024 scans.
  - Chemical shifts are reported in ppm relative to the solvent peak.

## Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Acquisition:
  - Spectra are typically recorded in the range of 4000-400 cm<sup>-1</sup>.
  - A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - Data is presented as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

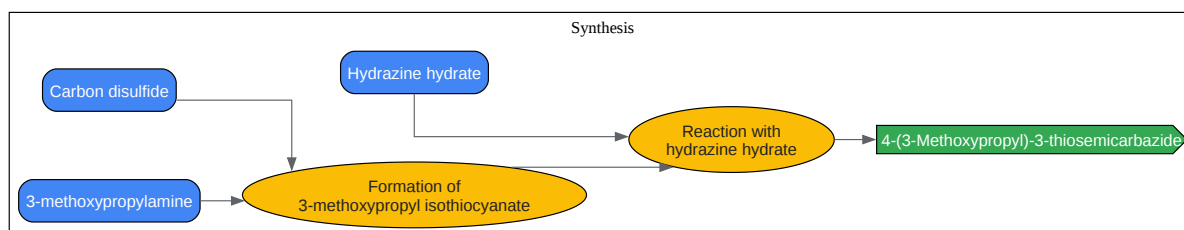
## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire spectra in both positive and negative ion modes.
  - Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas (nitrogen) flow of 500-800 L/hr, and a desolvation temperature of 100-150  $^{\circ}\text{C}$ .
  - Mass spectra are recorded over a mass-to-charge ( $m/z$ ) range of 50-500.

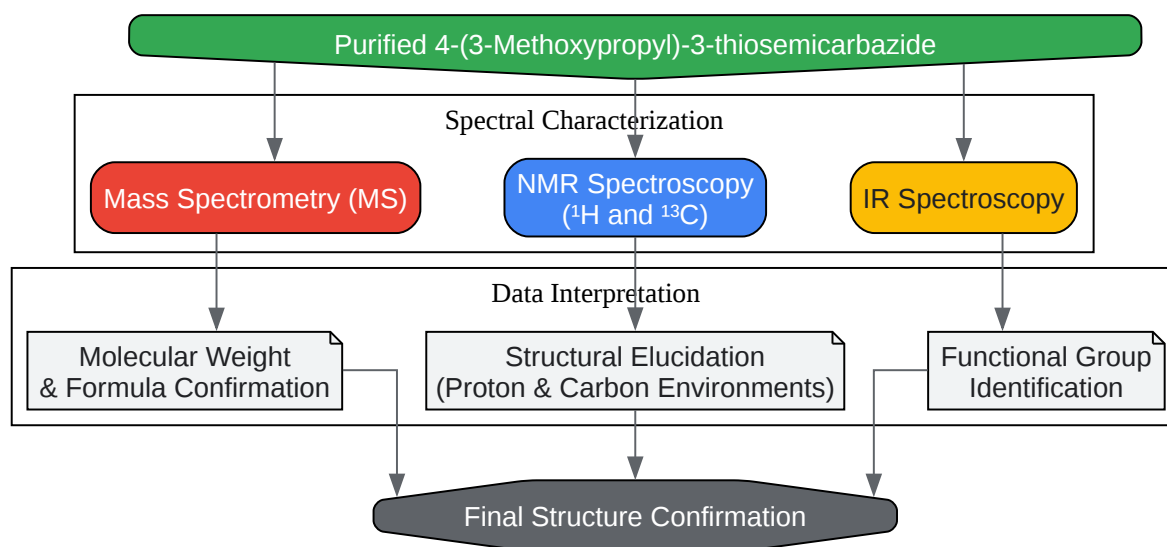
## Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of **4-(3-Methoxypropyl)-3-thiosemicarbazide**.



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Caption: Synthetic pathway for **4-(3-Methoxypropyl)-3-thiosemicarbazide**.



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Caption: Workflow for the spectral analysis of the target compound.

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## References

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